N~2~-ethylalaninamide hydrobromide

Description

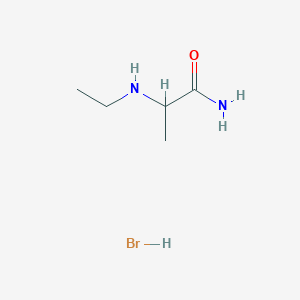

N²-Ethylalaninamide hydrobromide is a synthetic hydrobromide salt of an alanine-derived amide.

- Chemical backbone: Derived from L-alanine, where the carboxylic acid group is replaced by an amide (-CONH₂), and the alpha-amino group is substituted with an ethyl group (N²-ethyl).

- Salt form: The hydrobromide (HBr) salt indicates protonation of the amine group, enhancing solubility and stability.

Properties

IUPAC Name |

2-(ethylamino)propanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.BrH/c1-3-7-4(2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGXDQYWFHCWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718297 | |

| Record name | N~2~-Ethylalaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225229-01-6 | |

| Record name | N~2~-Ethylalaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of N2-ethylalaninamide hydrobromide involves several synthetic steps:

Ethanolamine Reaction: Ethanolamine reacts with bromoacetic acid to generate N2-ethyl alanine ethyl ester.

Hydrochloric Acid Reaction: N2-ethyl alanine ethyl ester is then reacted with hydrochloric acid to form N2-ethylalaninamide hydrochloride.

Hydrobromide Formation: The hydrochloride salt is converted to the hydrobromide form through a salt exchange reaction.

Chemical Reactions Analysis

N~2~-ethylalaninamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: N2-ethylalaninamide hydrobromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-ethylalaninamide hydrobromide is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N2-ethylalaninamide hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Dextromethorphan Hydrobromide

- Structure : A morphinan derivative with a 3-methoxy-17-methyl backbone and hydrobromide salt.

- Molecular weight : 370.33 g/mol (including HBr and water of hydration) .

- Applications : Widely used as a cough suppressant (e.g., in AUVELITY® for depression ).

- Stability : Atmospherically stable solid at room temperature, similar to other hydrobromide salts .

- Impurity profile: Strict limits on phenolic compounds (<0.1% residue on ignition) and N,N-dimethylaniline .

Eletriptan Hydrobromide

Triethylamine Hydrobromide

N-Methylalanine

- Structure : L-alanine with an N-methyl substitution (vs. N-ethyl in N²-ethylalaninamide).

- Key data: CAS 3913-67-5; used in biochemical studies as a modified amino acid .

- Functional differences : The ethyl group in N²-ethylalaninamide likely increases lipophilicity compared to N-methylalanine.

Data Table: Comparative Properties of Hydrobromide Salts

Research Findings and Key Differences

- Safety : Alanine derivatives (e.g., N-methylalanine) generally have lower toxicity compared to tertiary amines like triethylamine hydrobromide .

Biological Activity

N~2~-ethylalaninamide hydrobromide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of alanine, characterized by the presence of an ethyl group at the nitrogen position. The chemical formula can be represented as CHBrNO. Its molecular structure contributes to its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : this compound may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Analgesic Effects : Animal studies have shown that this compound may reduce pain responses, suggesting its potential as an analgesic agent.

- Neuroprotective Effects : Evidence from in vitro studies indicates that it may protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : Some investigations have reported antimicrobial properties against certain bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rodents, this compound was administered to evaluate its analgesic properties. Results indicated a significant reduction in pain behavior as measured by the formalin test. This suggests that the compound may act through central mechanisms to alleviate pain.

Case Study 2: Neuroprotection in Oxidative Stress Models

A series of experiments were conducted using neuronal cell cultures exposed to oxidative stress. Treatment with this compound resulted in increased cell viability and decreased markers of apoptosis compared to untreated controls. These findings support its potential role as a neuroprotective agent.

Case Study 3: Anti-inflammatory Effects in Disease Models

In an inflammatory bowel disease model, administration of this compound led to a marked decrease in inflammatory cytokines and improved histological scores. This underscores the compound's potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.